12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate
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Overview
Description
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate is a complex organic compound that belongs to the class of fused heterocyclic compounds These compounds are characterized by the presence of multiple ring structures containing different elements, such as nitrogen
Preparation Methods
The synthesis of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for such complex compounds may involve the use of automated synthesis equipment and large-scale reactors to ensure consistency and efficiency. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: The cyano and ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield amines or alcohols .
Scientific Research Applications
12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of the kinases, leading to the disruption of signaling pathways that are crucial for cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of dysregulated kinases can lead to the suppression of tumor growth .
Comparison with Similar Compounds
Similar compounds to 12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2-methylbutanoate include other fused heterocyclic compounds, such as pyrrolo[2,1-f][1,2,4]triazine and pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Pyrrolo[2,1-f][1,2,4]triazine: Known for its use in kinase inhibitors and nucleoside drugs.
Pyrrolopyrazine: Exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C21H19N3O2 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(12-cyano-5,6-dihydroindolizino[7,8-b]quinolin-1-yl) 2-methylbutanoate |
InChI |
InChI=1S/C21H19N3O2/c1-3-13(2)21(25)26-18-9-11-24-10-8-17-19(20(18)24)15(12-22)14-6-4-5-7-16(14)23-17/h4-7,9,11,13H,3,8,10H2,1-2H3 |
InChI Key |
DONRXGXMKBHHGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1=C2C3=C(C4=CC=CC=C4N=C3CCN2C=C1)C#N |
Origin of Product |
United States |
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